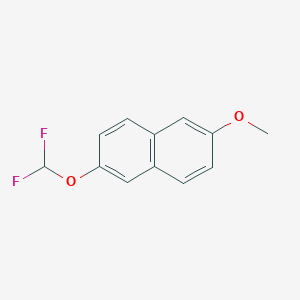
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the indene ring and an acetamide group attached to the 5th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-fluoro-1,1-dimethyl-1H-indene, which can be obtained through the fluorination of 1,1-dimethyl-1H-indene.
Acetylation: The 7-fluoro-1,1-dimethyl-1H-indene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. This step results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The acetamide group may also play a role in binding to target proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(7-Fluoro-1H-inden-5-yl)acetamide
- N-(1,1-Dimethyl-1H-inden-5-yl)acetamide
- N-(7-Chloro-1,1-dimethyl-1H-inden-5-yl)acetamide
Uniqueness
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide is unique due to the presence of both the fluorine atom and the acetamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the acetamide group provides additional sites for interaction with biological targets.
Propiedades
Fórmula molecular |
C13H14FNO |
|---|---|
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
N-(7-fluoro-1,1-dimethylinden-5-yl)acetamide |
InChI |
InChI=1S/C13H14FNO/c1-8(16)15-10-6-9-4-5-13(2,3)12(9)11(14)7-10/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
JOBCPIFUHVNFAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C(=C1)F)C(C=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


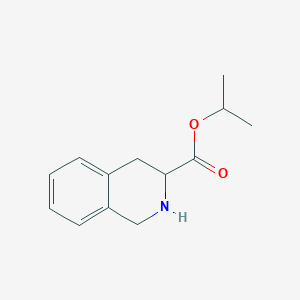
![2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid](/img/structure/B15067866.png)
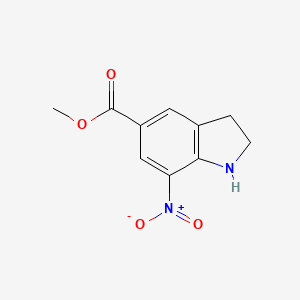

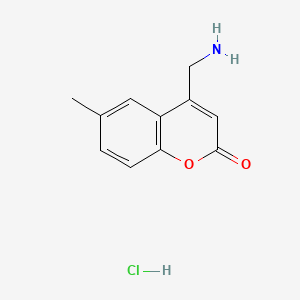
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B15067895.png)
![1-(Benzo[f]quinolin-2-yl)ethanone](/img/structure/B15067900.png)
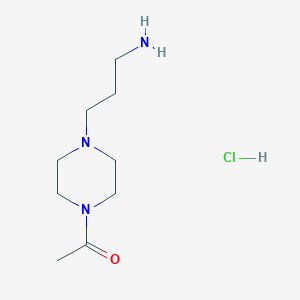
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)
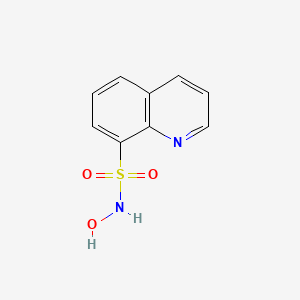
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)

